molecular formula C16H10ClF3N2OS B7783050 (3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone

(3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone

Cat. No.: B7783050
M. Wt: 370.8 g/mol
InChI Key: NDPCEXSQCMLYJO-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-b]pyridine derivative featuring a methanone group linked to a 4-chlorophenyl moiety. Its structure includes a trifluoromethyl (-CF₃) group at position 4 and a methyl (-CH₃) group at position 6 of the thienopyridine core. The molecular formula is C₁₅H₁₁ClF₃N₂OS, with a molecular weight of 302.785 g/mol .

Properties

IUPAC Name

[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2OS/c1-7-6-10(16(18,19)20)11-12(21)14(24-15(11)22-7)13(23)8-2-4-9(17)5-3-8/h2-6H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPCEXSQCMLYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=CC=C(C=C3)Cl)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thieno[2,3-b]pyridine Ring Formation

The foundational step in synthesizing the target compound is the construction of the thieno[2,3-b]pyridine scaffold. A one-pot cyclization method using halopyridinyl ketones has been widely adopted. For example, 3-bromo-4-(trifluoromethyl)pyridin-2-yl)(4-chlorophenyl)methanone serves as a key intermediate .

Procedure :

  • Sodium sulfide-mediated thiolation : Reacting the bromopyridinyl ketone with sodium sulfide nonahydrate in DMF at 70°C generates a sodium thiolate intermediate .

  • Alkylation : Treatment with methylating agents (e.g., methyl iodide) introduces the 6-methyl group.

  • Cyclization : Sodium hydride (NaH) at 0°C induces intramolecular cyclization, forming the thieno[2,3-b]pyridine ring .

Key Parameters :

  • Yield: 70–82% for analogous thienopyridines .

  • Solvent: DMF optimizes solubility and reaction kinetics.

Introduction of the 3-Amino Group

The 3-amino substituent is introduced via nitrosation followed by reduction or direct nucleophilic substitution.

Method A: Nitrosation-Reduction Sequence

  • Nitrosation : Treat the 3-position with NaNO₂/HCl to form a nitroso intermediate.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitroso group to an amine .

Method B: Direct Amination

  • Displacement of a 3-halo substituent (e.g., Cl or Br) with aqueous ammonia under high-pressure conditions .

Comparative Data :

MethodYield (%)Purity (%)
A6598
B7295

Method B is preferred for scalability, though Method A offers higher purity .

Functionalization at the 4-Position: Trifluoromethyl Group

The 4-trifluoromethyl group is introduced early in the synthesis via:

  • Nucleophilic trifluoromethylation : Using (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of CsF .

  • Electrophilic substitution : Direct fluorination of a methyl precursor using SF₄/HF .

Optimized Conditions :

  • TMSCF₃/CsF in THF at −78°C achieves 85% yield with minimal side products .

(4-Chlorophenyl)methanone Attachment

The 4-chlorophenyl ketone moiety is incorporated through Friedel-Crafts acylation:

  • React 4-chlorobenzoyl chloride with the thienopyridine core in the presence of AlCl₃ .

  • Alternative: Suzuki-Miyaura coupling using a boronic ester-functionalized pyridine precursor .

Yield Comparison :

ApproachYield (%)
Friedel-Crafts78
Suzuki-Miyaura68

Friedel-Crafts is more efficient but requires rigorous moisture control .

Final Assembly and Purification

The convergent synthesis involves coupling the functionalized thienopyridine with the 4-chlorophenylmethanone group.

Stepwise Process :

  • Protection : Temporarily protect the 3-amino group as a tert-butoxycarbonyl (Boc) derivative.

  • Coupling : Use EDCI/HOBt-mediated amide formation between the thienopyridine and 4-chlorobenzoyl chloride.

  • Deprotection : Remove the Boc group with TFA/CH₂Cl₂ .

Purification :

  • Column chromatography (SiO₂, ethyl acetate/hexane) achieves >99% purity .

Analytical Characterization

Critical spectroscopic data confirm structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridine-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 5.12 (s, 2H, NH₂), 2.51 (s, 3H, CH₃) .

  • MS (ESI+) : m/z 594.56 [M+H]⁺, matching the molecular formula C26H16F6N4O2S2 .

Challenges and Optimization

  • Regioselectivity : Competing cyclization pathways necessitate precise temperature control during NaH-mediated steps .

  • Trifluoromethyl Stability : The CF₃ group is prone to hydrolysis under acidic conditions, requiring neutral pH during workup .

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : Microreactor systems enhance heat transfer and reduce reaction times for cyclization steps .

  • Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) improves environmental metrics without sacrificing yield .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications:

Medicinal Chemistry

Research indicates that (3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone may exhibit:

  • Antimicrobial Activity : Investigated for its potential to inhibit bacterial growth and combat infections.
  • Anti-inflammatory Effects : Explored for its ability to reduce inflammation in various biological models.

Biological Studies

The compound is used as a building block for synthesizing more complex molecules in drug discovery. Its interactions with specific molecular targets suggest it may inhibit certain enzymes or receptors, leading to therapeutic effects.

Industrial Applications

Though less documented, the compound's unique properties make it a candidate for developing new materials with specific chemical characteristics.

Case Study 1: Anticancer Activity

A study examining thieno[2,3-b]pyridine derivatives found that specific modifications enhanced their ability to inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Mechanism

Research into anti-inflammatory properties revealed that thieno derivatives could significantly lower pro-inflammatory cytokine levels in both in vitro and in vivo models, suggesting a pathway for developing new anti-inflammatory drugs targeting chronic diseases.

Mechanism of Action

The mechanism of action of (3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is known to exhibit significant antimicrobial activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thieno[2,3-b]pyridine derivatives vary significantly based on substituents at positions 3, 4, 6, and the aryl methanone group. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Selected Thieno[2,3-b]pyridine Derivatives

Compound Name Substituents (Thienopyridine Core) Aryl Methanone Group Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound 3-Amino, 6-Methyl, 4-Trifluoromethyl 4-Chlorophenyl C₁₅H₁₁ClF₃N₂OS 302.785 59488-69-6
(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone 3-Amino, 6-Phenyl 4-Chlorophenyl C₂₀H₁₃ClN₂OS 364.848 5271-85-2
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone 3-Amino, 4,6-Dimethyl 2,4-Dichlorophenyl C₁₆H₁₂Cl₂N₂OS 367.25 CID 1186357
6-(4-Allyloxyphenyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone 3-Amino, 6-(4-Allyloxyphenyl), 4-Trifluoromethyl 3-Fluoro-4-methoxyphenyl C₂₅H₁₈F₄N₂O₃S 502.482 ChemSpider ID 3015092

Key Observations:

Substituent Effects on Molecular Weight: The allyloxy and methoxy substituents in the compound from increase its molecular weight to 502.482 g/mol, nearly double that of the target compound (302.785 g/mol). This significantly impacts solubility and pharmacokinetic properties.

Role of Trifluoromethyl (-CF₃) :

  • The -CF₃ group in the target compound and improves metabolic stability and membrane permeability compared to analogues lacking this group (e.g., ) .

Aryl Group Modifications :

  • The 4-chlorophenyl group in the target compound and is associated with moderate steric bulk, whereas the 2,4-dichlorophenyl group in may enhance binding to hydrophobic enzyme pockets.

Physicochemical and Spectroscopic Properties

  • Analogue in : Features two methyl groups (δ ~2.5 ppm in ¹H NMR) and a dichlorophenyl group (δ ~7.8 ppm for ortho-chlorine effects) .

Biological Activity

The compound (3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described by the following details:

  • Molecular Formula : C16H14ClF3N2OS
  • Molecular Weight : 372.81 g/mol
  • SMILES Notation : CC1=C(SC(=N1)C(F)(F)F)C=CC(=C2C=C(C=C(C2)Cl)N)N

Research indicates that compounds within the thieno[2,3-b]pyridine class exhibit various biological activities, primarily through interaction with cellular targets involved in critical pathways such as:

  • Anticancer Activity :
    • Compounds similar to this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for developing anticancer agents as it disrupts mitotic processes in cancer cells .
  • Anti-inflammatory Effects :
    • The compound has demonstrated potential in reducing inflammation through modulation of cytokine production and inhibition of pro-inflammatory pathways. This effect is particularly relevant in conditions like arthritis and neuroinflammation .
  • Antimicrobial Properties :
    • Some derivatives within this chemical family have shown activity against various bacterial strains, indicating potential use as antimicrobial agents .

Biological Activity Data

Table 1 summarizes the biological activities reported for similar compounds and their respective IC50 values:

Activity TypeCompound ExampleIC50 Value (μM)Reference
Anticancer5-(4-Methoxyphenyl)-1H-pyrazole0.08 - 12.07
Anti-inflammatoryThieno derivativesVaries
AntimicrobialVarious thieno derivatives< 50

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of thieno[2,3-b]pyridine derivatives, it was found that certain compounds could effectively inhibit cancer cell proliferation by inducing apoptosis through the mitochondrial pathway. The study highlighted the importance of structural modifications in enhancing activity against specific cancer cell lines .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of thieno derivatives revealed that these compounds could significantly reduce levels of pro-inflammatory cytokines in vitro and in vivo models of inflammation. The results indicated a promising pathway for developing new anti-inflammatory drugs targeting chronic inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for preparing (3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone?

The synthesis typically involves a multi-step approach:

  • Step 1 : Construction of the thieno[2,3-b]pyridine core via cyclization of thiophene derivatives with nitrogen-containing precursors under acidic or basic conditions.
  • Step 2 : Introduction of the 4-chlorophenylmethanone group through a Friedel-Crafts acylation or nucleophilic substitution, often requiring anhydrous solvents (e.g., DCM) and catalysts like AlCl₃ .
  • Step 3 : Functionalization of the amino and trifluoromethyl groups via reductive amination or halogen exchange reactions. Purification is achieved via column chromatography (silica gel, hexane/EtOAC) or recrystallization. Yield optimization depends on stoichiometric control of intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Key characterization methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity.
  • Mass Spectrometry (HRMS) : For molecular weight validation (C₂₀H₁₃ClF₃N₂OS, MW 364.8 g/mol) .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, though single-crystal growth may require slow evaporation from DMSO/EtOH mixtures .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH₂ bends at ~1600 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Initial screening should focus on:

  • Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR, VEGFR) to assess IC₅₀ values via fluorescence polarization .
  • Antimicrobial Susceptibility Testing : Broth microdilution (MIC) against Gram-positive/negative strains .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of analogs with varying substituents?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict temperature control (<60°C) to avoid side reactions .
  • Catalyst Screening : Transition metals (Pd/C, CuI) improve coupling efficiency for aryl groups. For example, Suzuki-Miyaura cross-coupling increases trifluoromethyl incorporation by 20–30% .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for cyclization steps, improving yield from 45% to 68% .

Q. What structural features contribute to its bioactivity, and how do modifications impact SAR?

The compound’s activity hinges on:

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity (logP ~3.2), critical for blood-brain barrier penetration .
  • 4-Chlorophenyl Motif : Increases binding affinity to hydrophobic enzyme pockets (ΔG = -9.8 kcal/mol in docking studies) .
  • Amino Group : Facilitates hydrogen bonding with catalytic residues (e.g., Lys219 in EGFR). SAR Table :
Substituent ModificationBioactivity Impact (vs. Parent Compound)Source
4-Fluorophenyl (replacing Cl)15% lower kinase inhibition
Methyl → Ethyl at position 62-fold reduced cytotoxicity
Trifluoromethyl → CF₂CF₃Improved solubility (logP 2.8)

Q. How should researchers address contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm target engagement .
  • Purity Analysis : Quantify impurities via HPLC-MS; even 5% contaminants can skew IC₅₀ by 1–2 orders of magnitude .
  • Cell Line Authentication : STR profiling prevents misidentified lines (e.g., HeLa contamination) that alter cytotoxicity results .

Q. What advanced techniques elucidate its mechanism of action at the molecular level?

  • X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., EGFR-TK) to identify binding poses and key interactions (e.g., π-π stacking with Phe723) .
  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven interactions .
  • Molecular Dynamics Simulations : Predict off-target effects by modeling interactions with homologous kinases (e.g., VEGFR vs. PDGFR) .

Methodological Notes

  • Data Reproducibility : Document reaction conditions (e.g., humidity, inert gas purity) to minimize batch-to-batch variability .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies if transitioning from in vitro models .

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